molecular formula C17H23ClN2O3 B1662954 CL 82198 hydrochloride CAS No. 1188890-36-9

CL 82198 hydrochloride

Cat. No. B1662954
M. Wt: 338.8 g/mol
InChI Key: PIOACXKZWXHBRB-UHFFFAOYSA-N
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Description

CL 82198 hydrochloride is a selective inhibitor of MMP-13 . It displays no activity at MMP-1, MMP-9, or TACE . It inhibits in vitro invasion by the human pituitary adenoma cell line HP75 . It also rescues paclitaxel-induced axon degradation and reduces associated neurotoxicity in zebrafish .


Synthesis Analysis

CL-82198 was identified as a weak inhibitor against MMP-13 and demonstrated no activity against MMP-1, MMP-9, or the related enzyme TACE . It was shown that CL-82198 bound within the entire S1’ pocket of MMP-13 .


Molecular Structure Analysis

The molecular weight of CL 82198 hydrochloride is 338.83 . Its chemical formula is C17H23N2O3.HCl . The compound is also known by its chemical name: N - [4- (4-Morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride .


Chemical Reactions Analysis

CL-82198 hydrochloride binds to the entire S1’ pocket of MMP-13 . This is the basis of its selectivity against MMP-1, MMP-9, and TACE .


Physical And Chemical Properties Analysis

CL 82198 hydrochloride is a light yellow solid . It is soluble to 100 mM in water and to 75 mM in DMSO . It is recommended to be stored at room temperature .

Scientific Research Applications

Antitumor Activity

CL 82198 hydrochloride has demonstrated significant antitumor activity in preclinical studies. Research indicates that it inhibits the growth of various tumor cell lines, including leukemia, lymphoma, and solid tumors. This compound exhibits promising potential as a therapeutic agent for cancer treatment due to its cytotoxic effects on tumor cells (Xue et al., 1992).

Chemotherapeutic Agent Sensitivity Enhancement

Studies have shown that CL 82198 hydrochloride enhances the sensitivity of chemotherapeutic agents in multidrug-resistant tumor cell lines. This augmentation of chemotherapeutic efficacy suggests that CL 82198 hydrochloride could be utilized as an adjuvant therapy to overcome drug resistance in cancer treatment (Zhou et al., 1993).

Mechanism of Action

The mechanism of action of CL 82198 hydrochloride involves the induction of apoptosis in tumor cells. It disrupts cellular processes essential for tumor cell survival, leading to programmed cell death. Additionally, CL 82198 hydrochloride exhibits inhibitory effects on cell cycle progression, contributing to its antitumor activity (Zhang et al., 1994).

Potential Therapeutic Applications

Based on preclinical studies, CL 82198 hydrochloride holds promise as a novel therapeutic agent for cancer treatment. Its ability to inhibit tumor growth and sensitize tumor cells to chemotherapy suggests potential applications in clinical oncology (Xue et al., 1992).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

As a selective inhibitor of MMP-13, CL 82198 hydrochloride has potential applications in the study of diseases where MMP-13 plays a key role . Its ability to inhibit in vitro invasion by the human pituitary adenoma cell line HP75 suggests potential use in cancer research . Furthermore, its ability to rescue paclitaxel-induced axon degradation and reduce associated neurotoxicity in zebrafish indicates potential use in neurobiology .

properties

IUPAC Name

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3.ClH/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19;/h1-2,5-6,13H,3-4,7-12H2,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOACXKZWXHBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587891
Record name N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CL 82198 hydrochloride

CAS RN

307002-71-7, 1188890-36-9
Record name 307002-71-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AL Waldron, PA Schroder, KL Bourgon… - Journal of Diabetes and …, 2018 - Elsevier
… Subsequently, animals were randomized and 50% ip-injected with either vehicle (N = 4) or MMP-13 inhibitor (Tocris CL-82198 hydrochloride, 5 mg/kg; N = 4) every other day at 11 AM …
Number of citations: 30 www.sciencedirect.com
R Liu, N Imangali, LP Ethiraj, TJ Carney… - Frontiers in Cell and …, 2022 - frontiersin.org
… matrix in water and CL-82198 hydrochloride treated larvae at … (E)] in water and CL-82198 hydrochloride treated larvae at 3 … the MMP13 inhibitor CL-82198 hydrochloride in medaka and …
Number of citations: 2 www.frontiersin.org
TS Lisse, LJ Elias, AD Pellegrini… - Proceedings of the …, 2016 - National Acad Sciences
Paclitaxel is a microtubule-stabilizing chemotherapeutic agent that is widely used in cancer treatment and in a number of curative and palliative regimens. Despite its beneficial effects …
Number of citations: 72 www.pnas.org
BJ Isherwood, RE Walls, ME Roberts… - Journal of …, 2013 - journals.sagepub.com
Phenotypic screening seeks to identify substances that modulate phenotypes in a desired manner with the aim of progressing first-in-class agents. Successful campaigns require …
Number of citations: 14 journals.sagepub.com
NGJUN XIANG - 2013 - core.ac.uk
… To block MMP-13 protease activity in the LNs, the MMP-13 inhibitor CL 82198 hydrochloride (Tocris Bioscience) was used. 10 µl of PBS was added to 10 µl of CL 82198 (75 mM in …
Number of citations: 2 core.ac.uk
HM Chuang, YS Chen, HJ Harn - Molecules, 2019 - mdpi.com
Fibrosis is a type of chronic organ failure, resulting in the excessive secretion of extracellular matrix (ECM). ECM protects wound tissue from infection and additional injury, and is …
Number of citations: 29 www.mdpi.com
S Dewanjee, S Das, AK Das, N Bhattacharjee… - European journal of …, 2018 - Elsevier
Diabetic neuropathy is regarded as one of the most debilitating outcomes of diabetes mellitus and may cause pain, decreased motility, and even amputation. Diabetic neuropathy …
Number of citations: 228 www.sciencedirect.com

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